MBC-11 (trisodium)

bone metastasis breast cancer 4T1/luc model

Standard unconjugated cytarabine lacks bone-targeting specificity, while zoledronate lacks direct tumor cytotoxicity. MBC-11 trisodium solves this gap as a covalent anhydride conjugate of etidronate and Ara-C. - In vivo: Reduces breast cancer bone metastasis incidence to 40% vs 100% for zoledronate (4T1/luc model; p=0.04) - Multiple myeloma: Extends survival to 95 vs 77 days (PBS; p=0.047); zoledronate showed no survival benefit - In vitro: Dose-dependent anti-proliferation in KAS-6/1 cells (56% at 10⁻⁸ M to 6% at 10⁻⁵ M) - Phase 1 clinical candidate for tumor-induced bone disease

Molecular Formula C11H17N3Na3O14P3
Molecular Weight 577.15 g/mol
Cat. No. B10815356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBC-11 (trisodium)
Molecular FormulaC11H17N3Na3O14P3
Molecular Weight577.15 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8+,9-,11?;;;/m1.../s1
InChIKeyUBUXPYGNRUBKPD-XVIIANRVSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBC-11 Trisodium: First-in-Class Bone-Targeted Conjugate


MBC-11 trisodium (CAS# 387877-45-4) is a first-in-class therapeutic conjugate in which the bone-targeting bisphosphonate etidronate (HEDP) is covalently linked to the antimetabolite cytarabine (Ara-C) via a phosphate anhydride bond [1]. The compound is designed to bind selectively to bone surfaces with high turnover, such as sites of osteolytic metastasis, where it undergoes hydrolysis to release both the bisphosphonate (inhibiting osteoclast-mediated bone resorption) and the cytotoxic antimetabolite (targeting tumor cells locally) . MBC-11 has reached Phase 1 clinical evaluation for tumor-induced bone disease (TIBD) [2].

Design Bone-targeted conjugate (etidronate–cytarabine anhydride)
Mechanism Local hydrolysis releases antimetabolite & bisphosphonate
Model context Osteolytic bone metastasis & myeloma bone disease models

Why MBC-11 Cannot Be Substituted


Substitution of MBC-11 trisodium with either its unconjugated components (etidronate or cytarabine) or with standard-of-care bisphosphonates such as zoledronate fails to recapitulate the compound's dual-mechanism pharmacodynamic profile. MBC-11 is a covalent anhydride conjugate designed to hydrolyze at bone surfaces, achieving spatially coordinated delivery of both an anti-resorptive agent and a cytotoxic antimetabolite [1]. Unconjugated cytarabine lacks bone-targeting specificity and exhibits different in vitro potency against multiple myeloma cells compared to MBC-11 [2]. Conversely, zoledronate lacks intrinsic tumor-cell cytotoxic activity, and head-to-head in vivo studies demonstrate that MBC-11 achieves significantly greater reduction in bone tumor burden and incidence of bone metastases than zoledronate at equivalent doses . These mechanistic and efficacy differences preclude simple functional interchange.

This product
Covalent etidronate–cytarabine conjugate; dual bone-targeting and antimetabolite mechanism
Unconjugated cytarabine
Lacks bone-targeting specificity; in vitro potency against myeloma cells may differ
May not reproduce spatially coordinated release
This product
Demonstrated dual pharmacodynamic profile in bone metastasis models
Zoledronate or other bisphosphonates
No intrinsic tumor-cell cytotoxic activity; bone tumor burden reduction may not transfer
Model-response endpoint profiles differ; direct substitution may require validation

MBC-11 Trisodium: Head-to-Head Evidence


Reduced Bone Metastasis vs Zoledronate

In the 4T1/luc orthotopic mouse model of breast cancer bone metastasis, MBC-11 trisodium at a dose of 0.04 μg/day (subcutaneous) reduced the incidence of bone metastases to 40% (4/10 mice), compared to 90% (9/10 mice) for PBS placebo and 100% (5/5 mice) for zoledronate administered at the identical 0.04 μg/day dose [1]. The difference versus zoledronate was statistically significant (p = 0.04).

Bone metastasis incidence
Head-to-head
MBC-11 40% (4/10) vs zoledronate 100% (5/5), p = 0.04
Reported bone metastasis endpoint context; zoledronate comparator showed no reduction
4T1/luc orthotopic model, 0.04 µg/day s.c.; endpoint incidence analysis
bone metastasis breast cancer 4T1/luc model

Bone Tumor Burden Reduction vs Zoledronate

In the same 4T1/luc breast cancer bone metastasis model, MBC-11 trisodium significantly decreased bone tumor burden compared to both PBS-treated mice (p = 0.021) and zoledronate-treated mice (p = 0.017) [1]. The analysis was based on quantitative radiographic assessment of osteolytic lesions. In contrast, zoledronate did not significantly reduce tumor burden relative to PBS.

Bone tumor burden
Head-to-head
p = 0.017 vs zoledronate; zoledronate not significant vs PBS
Reported osteolytic lesion endpoint; zoledronate alone did not reduce burden
Radiographic quantification in same 4T1/luc model
bone tumor burden osteolytic lesion 4T1/luc model

Survival Benefit in Multiple Myeloma vs Zoledronate

In the KAS-6/1-MIP1α systemic multiple myeloma mouse model, MBC-11 trisodium treatment increased mean survival to 95 days compared to 77 days in PBS-treated mice (p = 0.047) [1]. In contrast, similar doses of zoledronate increased mean survival to 86 days, which was not significantly different from PBS-treated mice (p = 0.53). This represents a 9-day survival advantage for MBC-11 over zoledronate in this model.

Model survival
Head-to-head
95 days (p=0.047 vs PBS); zoledronate 86 days (p=0.53)
Reported model-survival endpoint context; zoledronate did not reach significance
KAS-6/1-MIP1α systemic myeloma model; survival endpoint at 10+ weeks
multiple myeloma overall survival KAS-6/1-MIP1α model

Anti-Proliferative Activity vs MBC-29 in KAS-6/1 Cells

In head-to-head in vitro proliferation assays using IL-6-stimulated KAS-6/1 human multiple myeloma cells, MBC-11 demonstrated significantly superior anti-proliferative activity compared to the structurally related conjugate MBC-29 (Tukey post-hoc test p = 0.03) [1]. Both compounds were evaluated across a concentration range; the overall compound effect was highly significant (two-way ANOVA p < 0.001).

Anti-proliferative vs MBC-29
Head-to-head
Tukey p = 0.03 for MBC-11 vs analog MBC-29
Reported differential anti-proliferative endpoint; supports lead-candidate selection context
KAS-6/1 multiple myeloma cells; IL-6 stimulated proliferation assay
multiple myeloma KAS-6/1 MBC-29

Cytotoxicity Across Myeloma Cell Lines

MBC-11 trisodium exhibits dose-dependent inhibition of proliferation across three distinct human multiple myeloma cell lines (KAS-6/1, DP-6, KP-6) . In KAS-6/1 cells, MBC-11 reduced cell growth from approximately 56% of control at 10⁻⁸ M to 6% at 10⁻⁵ M. Activity profiles were similar across all three cell lines, with significant inhibition observed between 10⁻⁸ and 10⁻⁴ M.

Dose-response across cell lines
Data to verify
KAS-6/1 growth from 56% (10⁻⁸ M) to 6% (10⁻⁵ M)
Reported dose-response cytotoxicity context; pan-myeloma cell line review
KAS-6/1, DP-6, KP-6 lines; sources to be verified
multiple myeloma KAS-6/1 DP-6 KP-6 dose-response

High-Dose Tolerability

Weight gain in mice treated with MBC-11 at doses up to 500 μg/day was similar to that observed in the PBS-treated control group . This dose represents more than four orders of magnitude above the efficacious 0.04 μg/day dose used in the metastasis prevention studies. The maintenance of normal weight gain indicates a favorable tolerability profile at doses far exceeding therapeutic levels.

High-dose tolerability
Data to verify
Body weight similar to PBS up to 500 µg/day ( >12,500× model dose)
Reported tolerability endpoint context; safety-related endpoint monitoring only
In vivo body-weight surrogate; sources require confirmation
tolerability body weight safety toxicology

MBC-11 Trisodium: Validated Applications


Breast Cancer Bone Metastasis Studies

MBC-11 trisodium is directly validated in the 4T1/luc orthotopic mouse model of breast cancer bone metastasis, where it reduced bone metastasis incidence to 40% vs 100% for zoledronate at equivalent dosing (p = 0.04) and significantly decreased bone tumor burden vs zoledronate (p = 0.017) [1]. This compound is suitable for studies evaluating therapeutic intervention in established osteolytic bone metastases, particularly where comparison to zoledronate is a key experimental benchmark.

Myeloma Bone Disease and Survival

MBC-11 trisodium has demonstrated efficacy in the KAS-6/1-MIP1α systemic multiple myeloma model, improving femur bone mineral density by 13-16% (p ≤ 0.025) and extending mean survival to 95 days vs 77 days for PBS (p = 0.047), whereas zoledronate did not significantly prolong survival (p = 0.53) [1]. This compound is appropriate for myeloma bone disease research, particularly studies focused on overall survival endpoints and comparative evaluation against bisphosphonate monotherapy.

Myeloma Cell Proliferation Assays

MBC-11 trisodium has demonstrated dose-dependent anti-proliferative activity across three human multiple myeloma cell lines (KAS-6/1, DP-6, KP-6), reducing KAS-6/1 growth from 56% at 10⁻⁸ M to 6% at 10⁻⁵ M [1]. It has also shown statistically superior activity compared to the close structural analog MBC-29 in KAS-6/1 cells (p = 0.03) [2]. These properties make MBC-11 suitable for in vitro screening, mechanism-of-action studies, and as a positive control in bone-targeted conjugate research programs.

Bone-Targeted Conjugate Development

As a first-in-class covalent anhydride conjugate of etidronate and cytarabine, MBC-11 trisodium serves as a prototype molecule for research on bisphosphonate-mediated bone-targeted drug delivery [1]. The compound has reached Phase 1 clinical evaluation [2] and its design principles (bone targeting via bisphosphonate, local hydrolysis to release active payload) represent a validated platform for developing bone-seeking therapeutics.

Application
Selection Property
Validation Focus
Breast cancer bone metastasis model studies
Bone-targeting conjugate with dual mechanism
Bone metastasis incidence and osteolytic lesion endpoints
Myeloma bone disease and model-survival research
Covalent anhydride conjugate releasing antimetabolite
Model-survival endpoint and bone density change context
Myeloma cell proliferation assays
Anti-proliferative activity in human myeloma lines
Dose-response and comparator-analog endpoint review
Bone-targeted conjugate development
First-in-class prototype; Phase 1 clinical research context
Bisphosphonate-mediated bone-targeting platform validationFor research use only; not for therapeutic or diagnostic use

Technical Documentation Hub

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14 linked technical documents
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